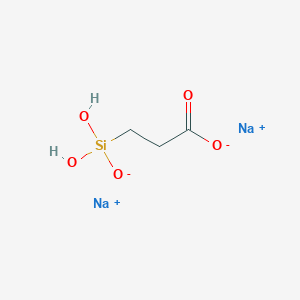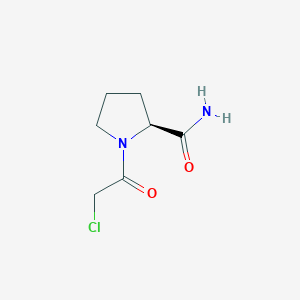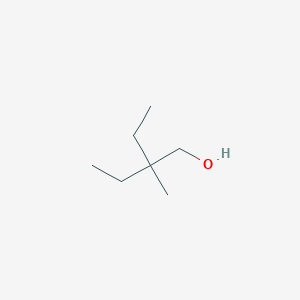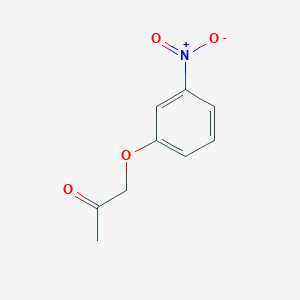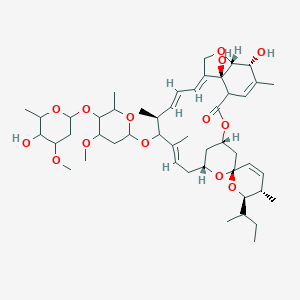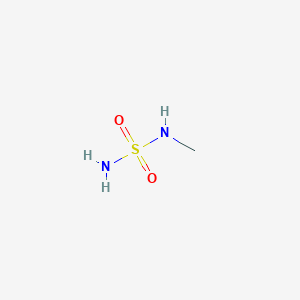
1,3-Bis(diphenylphosphino)propane nickel(II) chloride
Descripción general
Descripción
1,3-Bis(diphenylphosphino)propane nickel(II) chloride, also known as Dichloro[bis(1,3-diphenylphosphino)propane]nickel(II), is used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .
Synthesis Analysis
This compound is prepared by combining equal molar portions of nickel (II) chloride hexahydrate with 1,3-bis(diphenylphosphino)propane in 2-propanol . It forms a complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride .Molecular Structure Analysis
The compound is a coordination complex with the formula NiCl2(dppp), where dppp is the diphosphine 1,3-bis(diphenylphosphino)propane . It is a bright orange-red crystalline powder .Chemical Reactions Analysis
This compound is used as a catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .Physical And Chemical Properties Analysis
The compound is a yellow-red to brown to dark red powder or crystal . It has a molecular formula of C27H26Cl2NiP2 and a molecular weight of 542.05 . It is sensitive to moisture .Aplicaciones Científicas De Investigación
Synthesis of Block-Copolythiophenes
This nickel compound serves as a catalyst in the synthesis of block-copolythiophenes . These polymers have significant potential in the field of organic electronics due to their semiconducting properties. The use of this catalyst allows for the precise control over the polymerization process, leading to materials with desirable electrical characteristics.
Suzuki-Miyaura Cross-Coupling
The compound is particularly effective in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming biaryl compounds, which are prevalent structures in many active pharmaceutical ingredients. The catalyst’s role is to facilitate the reaction between aryl halides and arylboronic acids, leading to the desired biaryl product.
Solid State Metathesis Polycondensation
In solid-state metathesis polycondensation, 1,3-Bis(diphenylphosphino)propane nickel(II) chloride acts as a catalyst to produce polymers with high molecular weights . This method is advantageous for synthesizing polymers with well-defined structures and properties.
Polymerization of Poly(3-Alkoxythiophene)s
The nickel compound catalyzes the polymerization of poly(3-alkoxythiophene)s , which are used in the production of organic solar cells. The catalyst’s ability to control the polymerization process is crucial for obtaining polymers with optimal properties for photovoltaic applications.
Diastereoselective Nozaki-Hiyama-Kishi Coupling
Another application is in diastereoselective Nozaki-Hiyama-Kishi coupling reactions . These reactions are important for the synthesis of complex natural products and pharmaceuticals. The catalyst’s role is to ensure that the reaction proceeds with high diastereoselectivity, which is essential for the activity of the resulting compounds.
Transfer Condensation Polymerization of Conjugated Polymers
The compound is also used in the transfer condensation polymerization of conjugated polymers . These polymers have applications in electronic devices due to their conductive properties. The catalyst allows for the formation of polymers with defined conjugation lengths, which directly affects their electrical conductivity.
Synthesis of Metal-Fullerene Coordination Complexes
Lastly, 1,3-Bis(diphenylphosphino)propane nickel(II) chloride can be used as a precursor to synthesize metal-fullerene coordination complexes . These complexes have potential applications in materials science and nanotechnology. The reduction method used in the synthesis allows for the creation of novel materials with unique electronic properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dichloronickel;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQUMMFUJLOTQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15629-92-2 | |
| Record name | Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15629-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, dichloro[1,1'-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride in organic synthesis, and what makes it advantageous?
A1: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, often abbreviated as Ni(dppp)Cl2, acts as a highly efficient catalyst in Suzuki-Miyaura cross-coupling reactions. [1, 2] This reaction is crucial for forming carbon-carbon bonds between aryl halides or sulfonates and organoboron compounds.
Q2: How does the structure of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride contribute to its catalytic activity?
A2: The structure of Ni(dppp)Cl2 is crucial for its catalytic activity:
Q3: Can you provide examples of specific reactions where [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride has proven successful?
A3: Ni(dppp)Cl2 has demonstrated success in various Suzuki-Miyaura couplings:
Q4: Are there any limitations or challenges associated with using [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride as a catalyst?
A4: While highly effective, there are some potential considerations with Ni(dppp)Cl2:
Q5: What are the future directions in research involving [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride?
A5: Research on Ni(dppp)Cl2 continues to explore:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



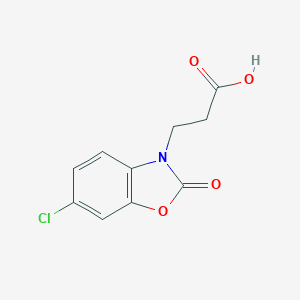
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)


